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Compound of Interest

Compound Name: 3-Chloro-4-methoxycinnamic acid

CAS No.: 220353-69-5; 58236-76-3

Cat. No.: B2907582

Get Quote

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-Chloro-4-
methoxycinnamic Acid

This guide provides a comprehensive technical overview of 3-chloro-4-methoxycinnamic
acid, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug

development professionals, this document delves into the molecule's structural characteristics,

physicochemical properties, and the critical analytical methodologies required for its

characterization and quality control. The protocols and insights herein are grounded in

established principles of analytical chemistry to ensure robust and reliable results.

Molecular Structure and Physicochemical
Properties
3-Chloro-4-methoxycinnamic acid is a substituted cinnamic acid derivative. Its chemical

identity and properties are dictated by the interplay of the carboxylic acid group, the aromatic

ring, and the specific positioning of the chloro and methoxy substituents. Understanding these

foundational properties is paramount for developing appropriate analytical methods and for its

application in further chemical synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2907582#bc-rfq
https://www.benchchem.com/product/b2907582/docs?utm_src=pdf-body#3-chloro-4-methoxycinnamic-acid-chemical-structure-and-analysis
https://www.benchchem.com/product/b2907582/docs?utm_src=pdf-body#3-chloro-4-methoxycinnamic-acid-chemical-structure-and-analysis
https://www.benchchem.com/product/b2907582/docs?utm_src=pdf-body#3-chloro-4-methoxycinnamic-acid-chemical-structure-and-analysis
https://www.benchchem.com/product/b2907582/docs?utm_src=pdf-body#3-chloro-4-methoxycinnamic-acid-chemical-structure-and-analysis
https://www.benchchem.com/product/b2907582/docs?utm_src=pdf-body#3-chloro-4-methoxycinnamic-acid-chemical-structure-and-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2907582?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The chloro group at position 3 and the methoxy group at position 4 of the phenyl ring are

significant. The electron-withdrawing nature of the chlorine atom and the electron-donating

effect of the methoxy group influence the electronic environment of the aromatic ring and the

reactivity of the entire molecule.

Table 1: Physicochemical Properties of 3-Chloro-4-methoxycinnamic Acid

Property Value Source

IUPAC Name

(E)-3-(3-chloro-4-

methoxyphenyl)prop-2-enoic

acid

CAS Number 18795-36-3

Molecular Formula C₁₀H₉ClO₃

Molecular Weight 212.63 g/mol

Melting Point 208-212 °C

Appearance Off-white to yellow powder

Solubility
Soluble in methanol and other

polar organic solvents

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural

confirmation of 3-chloro-4-methoxycinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic, vinylic,

and methoxy protons. The protons on the double bond are expected to show a large

coupling constant (~16 Hz), confirming the E (trans) configuration, which is the more stable
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isomer. The substitution pattern on the aromatic ring will result in a specific splitting pattern

for the three aromatic protons.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each

carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear

significantly downfield (>165 ppm). The chemical shifts of the aromatic carbons are

influenced by the electronic effects of the chloro and methoxy substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected

absorption bands include:

O-H Stretch: A broad band around 2500-3300 cm⁻¹ characteristic of the carboxylic acid

hydroxyl group.

C=O Stretch: A strong, sharp peak typically found around 1680-1710 cm⁻¹ for the carbonyl of

the conjugated carboxylic acid.

C=C Stretch: Peaks around 1625 cm⁻¹ (alkene) and 1500-1600 cm⁻¹ (aromatic).

C-O Stretch: Signals for the ether linkage of the methoxy group will appear in the 1250-1000

cm⁻¹ region.

C-Cl Stretch: A signal in the fingerprint region, typically around 800-600 cm⁻¹.

Chromatographic Analysis for Purity and
Quantification
Chromatography is the cornerstone for assessing the purity of 3-chloro-4-methoxycinnamic
acid and for its quantification in reaction mixtures or final products. High-Performance Liquid

Chromatography (HPLC) is the preferred method due to the compound's polarity and thermal

lability.

HPLC Method for Purity Assessment
Rationale for Method Development: A reversed-phase HPLC method is the logical choice. The

molecule possesses both hydrophobic (chlorinated phenyl ring) and hydrophilic (carboxylic
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acid) character, making it ideal for retention on a nonpolar stationary phase like C18. A mobile

phase consisting of an acidified aqueous component and an organic modifier will ensure good

peak shape and retention. The acid suppresses the ionization of the carboxylic acid group,

leading to a more retained and symmetrical peak.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and

column oven.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient Elution:

0-15 min: 50% to 90% B

15-17 min: 90% B

17-18 min: 90% to 50% B

18-25 min: 50% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 280 nm. The extended conjugation of the cinnamic acid system

provides strong UV absorbance.

Injection Volume: 10 µL.

Sample Preparation: Accurately weigh ~10 mg of 3-chloro-4-methoxycinnamic acid and

dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute as

necessary.
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System Suitability (Trustworthiness): Before sample analysis, perform at least five replicate

injections of a standard solution. The system is deemed suitable if the relative standard

deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor for the main peak is

between 0.8 and 1.5.

Sample & Mobile Phase Preparation

HPLC Analysis Data Processing & Reporting
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Sample Injection
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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